molecular formula C10H19Cl2NO2 B14583993 2-(Dichloroamino)-2-methylpropyl hexanoate CAS No. 61542-24-3

2-(Dichloroamino)-2-methylpropyl hexanoate

Katalognummer: B14583993
CAS-Nummer: 61542-24-3
Molekulargewicht: 256.17 g/mol
InChI-Schlüssel: FOJOXDAXZIMAQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Dichloroamino)-2-methylpropyl hexanoate is an organic compound characterized by the presence of a dichloroamino group attached to a methylpropyl chain, which is further esterified with hexanoic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dichloroamino)-2-methylpropyl hexanoate typically involves the esterification of 2-(dichloroamino)-2-methylpropanol with hexanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Dichloroamino)-2-methylpropyl hexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the dichloroamino group to an amino group.

    Substitution: The dichloroamino group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alcohols under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amino derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Wissenschaftliche Forschungsanwendungen

2-(Dichloroamino)-2-methylpropyl hexanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 2-(Dichloroamino)-2-methylpropyl hexanoate involves its interaction with specific molecular targets, leading to various biochemical effects. The dichloroamino group can interact with nucleophilic sites in biological molecules, potentially disrupting their normal function. The ester linkage allows the compound to be hydrolyzed in biological systems, releasing the active dichloroamino moiety.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Dichloroamino)-2-methylpropyl acetate
  • 2-(Dichloroamino)-2-methylpropyl butanoate
  • 2-(Dichloroamino)-2-methylpropyl pentanoate

Comparison

Compared to its analogs, 2-(Dichloroamino)-2-methylpropyl hexanoate has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. The hexanoate ester may provide different pharmacokinetic properties, making it more suitable for specific applications in medicine and industry.

Eigenschaften

CAS-Nummer

61542-24-3

Molekularformel

C10H19Cl2NO2

Molekulargewicht

256.17 g/mol

IUPAC-Name

[2-(dichloroamino)-2-methylpropyl] hexanoate

InChI

InChI=1S/C10H19Cl2NO2/c1-4-5-6-7-9(14)15-8-10(2,3)13(11)12/h4-8H2,1-3H3

InChI-Schlüssel

FOJOXDAXZIMAQU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)OCC(C)(C)N(Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.